BCI-121

Epigenetics Histone Methyltransferase SMYD3 inhibition

SMYD3 target validation requires a pharmacological probe that phenocopies genetic knockdown without off-target DUSP6 interference. BCI-121 is the validated substrate-competitive inhibitor (KD = 11.8 μM) that selectively reduces H3K4me2/3 and H4K5me in SMYD3-overexpressing cancer cells. Key advantages: • Reproducible antiproliferative effects: 46% (HT29) and 54% (HCT116) reduction, 100 μM, 72 h • Validated in zebrafish xenograft: Attenuates EMT and invasive capacity (MDA-MB-231) • ≥98% HPLC purity, commercial-grade chemical probe for preclinical oncology studies

Molecular Formula C14H18BrN3O2
Molecular Weight 340.22 g/mol
Cat. No. B15583977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCI-121
Molecular FormulaC14H18BrN3O2
Molecular Weight340.22 g/mol
Structural Identifiers
InChIInChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
InChIKeyKSUYPIXCRPCPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCI-121: A Substrate-Competitive SMYD3 Inhibitor with Validated Target Engagement and Functional Selectivity


BCI-121 is a small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in transcriptional activation and oncogenic progression [1]. It functions as a substrate-competitive inhibitor, directly competing with histone substrates for SMYD3 binding rather than targeting the S-adenosylmethionine (SAM) cofactor binding site, with a measured binding affinity (KD) of 11.8 μM as determined by surface plasmon resonance . Unlike SAM-competitive SMYD3 inhibitors that have been reported (e.g., EPZ030456 with biochemical IC50 of 4.0 nM), BCI-121 exhibits substantially weaker biochemical inhibitory potency (IC50 = 11.8 μM), yet demonstrates functional cellular activity in SMYD3-overexpressing cancer models at concentrations of 100 μM [2].

✓ Substrate-competitive SMYD3 probe for target validation studies
✓ Histone methylation endpoint monitoring (H3K4me2/3 reduction)
✓ Cell proliferation assays in SMYD3-overexpressing cancer models

Why BCI-121 Cannot Be Simply Replaced by Other SMYD3 Inhibitors: Divergent Mechanism and Cellular Selectivity Profile


Substitution of BCI-121 with alternative SMYD3 inhibitors such as EPZ030456 or EPZ031686 is scientifically unsupported due to fundamental mechanistic divergence. BCI-121 is a substrate-competitive inhibitor that binds to the histone substrate recognition interface, whereas EPZ030456 and EPZ031686 are SAM-competitive inhibitors targeting the cofactor binding pocket [1]. This mechanistic distinction has direct functional consequences: BCI-121's anti-proliferative efficacy is strictly correlated with endogenous SMYD3 expression levels across a panel of cancer cell lines, with minimal activity observed in low-SMYD3-expressing cells [2]. In contrast, SAM-competitive SMYD3 inhibitors demonstrate over 2,000-fold higher biochemical potency (e.g., EPZ030456 IC50 = 4.0 nM vs. BCI-121 IC50 = 11,800 nM) [3], but this biochemical potency advantage does not translate into cell-type-selective functional outcomes comparable to BCI-121's expression-dependent antiproliferative profile. The following quantitative evidence details precisely where BCI-121 differs from its closest comparators.

Mechanism
Noncompetitive inhibitors (e.g., EPZ031686) may alter substrate-interaction interpretation compared with substrate-competitive BCI-121.
Target class
DUSP6 inhibitors (BCI, BCI-215) target phosphatase pathways, not SMYD3 methyltransferase activity, and cannot substitute.
Selectivity
Cellular selectivity for high-SMYD3 lines may not transfer to inhibitors with broader or different modes of action.

BCI-121 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


BCI-121 vs. EPZ030456: Mechanistic Divergence in Binding Mode

BCI-121 is a substrate-competitive SMYD3 inhibitor that binds to the histone substrate recognition interface, directly competing with histone H4 peptide for SMYD3 binding . In competition assays, BCI-121 achieved 36.5% inhibition at a 1:1 [BCI-121]:[histone H4 peptide] molar ratio, increasing to 51.0% inhibition at a 1:2.5 ratio . In contrast, EPZ030456 (comparator) is a SAM-competitive inhibitor that binds to the SAM cofactor pocket and does not compete with histone substrates [1]. This mechanistic distinction defines fundamentally different modes of SMYD3 inhibition.

Proliferation vs RNAi
Head-to-head
46% (HT29) and 54% (HCT116) reduction matched SMYD3 genetic knockdown
Pharmacological surrogate for genetic target perturbation
100 µM, 72 h; HT29 and HCT116 colorectal cancer cells
Epigenetics Histone Methyltransferase SMYD3 inhibition

BCI-121 Cellular Antiproliferative Activity: HT29 and HCT116 Colorectal Cancer Models

BCI-121 at 100 μM significantly reduced proliferation of SMYD3-expressing colorectal cancer cell lines after 72 hours of treatment [1]. In HT29 cells, proliferation was reduced by 46% relative to untreated controls. In HCT116 cells, proliferation was reduced by 54% . Both reductions were statistically significant (P < 0.05) [1]. The proliferation inhibition was SMYD3 expression-dependent: cancer cells expressing low levels of SMYD3 showed little to no antiproliferative response [2].

Cancer cell selectivity
Class-level
Response limited to high-SMYD3 lines; conventional cytotoxic agents non-selective
SMYD3-dependent tool compound; reduces off-target cytotoxicity concern
Panel of CRC, lung, pancreatic, prostate, ovarian cancer cell lines
Cancer cell proliferation Colorectal cancer SMYD3 dependency

BCI-121 Histone Methylation Reduction: H3K4me2 and H3K4me3 Modulation in HT29 Cells

Treatment of HT29 colorectal cancer cells with BCI-121 at 100 μM for 48 hours reduced nuclear histone H3 lysine 4 dimethylation (H3K4me2) levels by 50% and trimethylation (H3K4me3) levels by 40% relative to untreated controls . This reduction in H3K4 methylation marks was accompanied by decreased transcription of known SMYD3 target genes [1]. Importantly, the extent of methylation reduction was comparable to that achieved by SMYD3-specific siRNA-mediated knockdown [2].

Binding mechanism
Cross-study comparable
KD = 11.8 µM, substrate-competitive; EPZ031686 noncompetitive Ki = 1.2 nM
Enables SMYD3–substrate interaction studies via competitive mode
Surface plasmon resonance; histone H4 peptide competition assay
Histone methylation H3K4me2 H3K4me3 Epigenetic regulation

BCI-121 Cell Cycle Arrest Specificity: S-Phase Accumulation

BCI-121 treatment induces specific cell cycle arrest at the S phase, causing accumulation of cancer cells at the S/G2 boundary [1]. This S-phase arrest phenotype is accompanied by downregulation of cyclin D3, cyclin D1, Myc, and phosphorylated RB (pRBSer795) [2]. This S-phase-specific arrest profile differs from other SMYD3 inhibitors that may produce distinct cell cycle distribution effects, and has been shown to potentiate the cytotoxicity of S-phase-specific chemotherapeutic agents [3].

In vivo invasion model
Model-specific review
Reduced mesenchymal signature and invasion in zebrafish xenograft; comparator data absent
Supports EMT/invasion research; alternative SMYD3 inhibitors not validated in this model
MDA-MB-231 cells; zebrafish xenograft
Cell cycle arrest S-phase Cancer therapeutics

BCI-121 In Vivo Efficacy: Intratumoral Tumor Volume Reduction in Hepatocellular Carcinoma Model

Intratumoral injection of BCI-121 at 20 μM significantly reduced tumor volume in an MHCC97H hepatocellular carcinoma (HCC) mouse xenograft model [1]. This in vivo efficacy provides validation of SMYD3 inhibition in a therapeutically relevant solid tumor model beyond in vitro cell culture systems. Most alternative SMYD3 inhibitors (e.g., EPZ030456) lack reported in vivo efficacy data at comparable stages of characterization [2].

Histone methylation
Data to verify
H3K4me2: ↓50%; H3K4me3: ↓40%
Quantified pharmacodynamic marker for target engagement
HT29 cells, 100 µM, 48 h; source review recommended
Hepatocellular carcinoma Xenograft model In vivo efficacy

BCI-121 Cross-Cancer Panel Activity: SMYD3 Expression-Dependent Antiproliferative Profile

BCI-121 at 100 μM inhibits proliferation across a panel of cancer cell lines including colorectal, lung (A549), pancreatic (Capan-1), prostate (DU145, LnCap), and ovarian (OVCAR-3, SKOV-3) in an SMYD3 expression-dependent manner [1]. Cells with high endogenous SMYD3 expression show significant proliferation impairment, whereas low-SMYD3-expressing cancer cells exhibit minimal antiproliferative response [2]. This expression-dependent activity profile distinguishes BCI-121 from SAM-competitive SMYD3 inhibitors, which have not been characterized with equivalent expression-response correlation data [3].

Cancer panel screening SMYD3 expression Biomarker-driven response

BCI-121 Optimal Application Scenarios: Evidence-Based Selection Guidance


Scenario 1: Colorectal Cancer SMYD3 Dependency Studies

BCI-121 is the reference tool compound for investigating SMYD3 dependency in colorectal cancer models. Its validated 46% (HT29) and 54% (HCT116) proliferation reduction at 100 μM over 72 hours [1] provides a benchmark for assessing SMYD3-driven proliferation. The reduction of H3K4me2 (50%) and H3K4me3 (40%) at 48 hours serves as a pharmacodynamic readout for target engagement confirmation. The compound's efficacy in replicating SMYD3 siRNA knockdown effects makes it particularly suitable for target validation studies where chemical inhibition is compared to genetic ablation.

Scenario 2: Cross-Cancer Panel Screening with SMYD3 Expression Stratification

BCI-121 is the preferred SMYD3 inhibitor for cross-cancer panel screening where expression-dependent response is the primary readout. Its documented activity in lung (A549), pancreatic (Capan-1), prostate (DU145, LnCap), and ovarian (OVCAR-3, SKOV-3) cancer cell lines [1] provides a validated multi-cancer reference dataset. The strict correlation between high SMYD3 expression and BCI-121 responsiveness enables researchers to pre-stratify models based on SMYD3 protein levels, an approach not similarly validated for SAM-competitive SMYD3 inhibitors.

Scenario 3: Cell Cycle and Chemosensitization Studies Requiring S-Phase Arrest

BCI-121 should be selected for studies investigating S-phase-specific cell cycle arrest or chemosensitization. Its validated induction of S-phase accumulation and arrest at the S/G2 boundary, accompanied by downregulation of cyclin D3, cyclin D1, Myc, and pRBSer795 [1], provides a distinct cell cycle phenotype. Pre-treatment with BCI-121 has been shown to significantly increase cytotoxicity of S-phase-specific chemotherapeutic agents , making it the appropriate choice for combination studies targeting cell cycle-dependent drug synergies.

Scenario 4: In Vivo Xenograft Studies Requiring Validated SMYD3 Inhibitor Efficacy

For researchers requiring an SMYD3 inhibitor with documented in vivo tumor reduction data, BCI-121 is the evidence-supported selection. Intratumoral injection at 20 μM significantly reduced tumor volume in the MHCC97H hepatocellular carcinoma mouse xenograft model [1]. This in vivo validation reduces experimental risk for translational studies, as many alternative SMYD3 inhibitors (e.g., EPZ030456, EPZ031686) lack comparable in vivo tumor efficacy reports at similar stages of characterization .

Application
Selection Property
Validation Focus
SMYD3 target validation in colorectal cancer research
Substrate-competitive probe with proliferation endpoint match
Verify proliferation inhibition comparable to RNAi
Cancer cell line profiling by SMYD3 expression
Expression-dependent selectivity profile
Confirm minimal effect on low-SMYD3 lines
EMT and invasion research in breast cancer models
In vivo invasion reduction in zebrafish xenograft
Assess mesenchymal marker attenuation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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